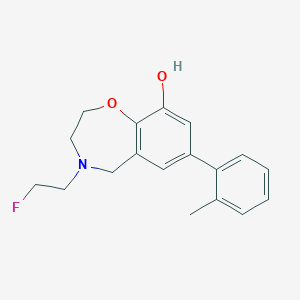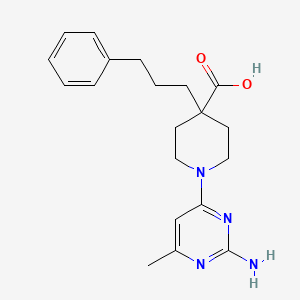![molecular formula C21H22FN5 B5367047 5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2-(2-pyridinyl)pyrimidine](/img/structure/B5367047.png)
5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2-(2-pyridinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2-(2-pyridinyl)pyrimidine, also known as FP-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FP-1 is a pyrimidine derivative that has been shown to exhibit a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
Mecanismo De Acción
The exact mechanism of action of 5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2-(2-pyridinyl)pyrimidine is not fully understood, but it is believed to act as an antagonist of the dopamine D2 receptor and the serotonin 5-HT1A receptor. This dual mechanism of action may contribute to its antipsychotic and antidepressant effects. Additionally, this compound has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which may also contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In animal models, it has been shown to reduce behavioral abnormalities associated with schizophrenia, depression, and anxiety. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. This compound has also been shown to have anti-inflammatory and anti-cancer effects, although the exact mechanisms of these effects are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2-(2-pyridinyl)pyrimidine for lab experiments is its high potency and selectivity for its target receptors. This allows for precise manipulation of neurotransmitter systems and the investigation of specific signaling pathways. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal experiments.
Direcciones Futuras
There are several future directions for research on 5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2-(2-pyridinyl)pyrimidine. One area of interest is the development of new drugs based on the structure of this compound for the treatment of neurological and psychiatric disorders. Additionally, further investigation of the mechanisms of action of this compound may lead to a better understanding of the underlying biology of these conditions. Finally, research on the anti-inflammatory and anti-cancer effects of this compound may lead to the development of new therapies for these conditions.
Métodos De Síntesis
The synthesis of 5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2-(2-pyridinyl)pyrimidine involves the reaction of 2-chloro-5-nitropyrimidine with 2-pyridinylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 3-fluorobenzylamine and piperazine to produce this compound. This method has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2-(2-pyridinyl)pyrimidine has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models, making it a promising candidate for the development of new drugs for these conditions. Additionally, this compound has been shown to have potential applications in the treatment of cancer and inflammation.
Propiedades
IUPAC Name |
5-[[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methyl]-2-pyridin-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5/c22-19-5-3-4-17(12-19)15-26-8-10-27(11-9-26)16-18-13-24-21(25-14-18)20-6-1-2-7-23-20/h1-7,12-14H,8-11,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEDNLIHDNTJNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)CC3=CN=C(N=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-methoxy-4-nitrophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B5366969.png)
![4-ethoxy-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5366980.png)
![1-[3-(dimethylamino)propyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5366985.png)
![5-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5366992.png)

![1'-(1,3-benzoxazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5367007.png)
![ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5367015.png)
![N-(1H-imidazol-2-ylmethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5367018.png)
![N-[1-(anilinocarbonyl)-2-(4-fluorophenyl)vinyl]-2-furamide](/img/structure/B5367023.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-1-naphthylacetamide](/img/structure/B5367034.png)
![4-phenyl-1,3-dihydro-2H-naphtho[2,3-b][1,4]diazepin-2-one](/img/structure/B5367042.png)


